REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:25])[NH:10][CH2:11][CH2:12][O:13][N:14]1C(=O)C2C(=CC=CC=2)C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl>[NH2:14][O:13][CH2:12][CH2:11][NH:10][C:9](=[O:25])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
9.36 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCON1C(C2=CC=CC=C2C1=O)=O)=O
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Name
|
9.8M methylamine methanol
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Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Type
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CUSTOM
|
Details
|
by stirring for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The reaction solution was distilled off under reduced pressure, and methylene chloride (50 mL) and water (80 mL)
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Type
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ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
by adjusting to pH 1 with 5M hydrochloric acid, aqueous layer separation
|
Type
|
WASH
|
Details
|
further washing with methylene chloride (50 mL)
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Type
|
ADDITION
|
Details
|
To the resulting aqueous layer was added methylene chloride (50 mL)
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Type
|
CUSTOM
|
Details
|
by adjusting to pH11 with 5M sodium hydroxide, organic layer separation
|
Type
|
EXTRACTION
|
Details
|
further extracting the aqueous layer with methylene chloride (50 mL) twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50% potassium carbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NOCCNC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.61 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |